molecular formula C14H15N3O5S B11964159 Benzenesulfonamide, 4-[(4-ethoxyphenyl)amino]-3-nitro- CAS No. 61902-15-6

Benzenesulfonamide, 4-[(4-ethoxyphenyl)amino]-3-nitro-

Cat. No.: B11964159
CAS No.: 61902-15-6
M. Wt: 337.35 g/mol
InChI Key: VNBLMPPORJRWNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

CAS No.

61902-15-6

Molecular Formula

C14H15N3O5S

Molecular Weight

337.35 g/mol

IUPAC Name

4-(4-ethoxyanilino)-3-nitrobenzenesulfonamide

InChI

InChI=1S/C14H15N3O5S/c1-2-22-11-5-3-10(4-6-11)16-13-8-7-12(23(15,20)21)9-14(13)17(18)19/h3-9,16H,2H2,1H3,(H2,15,20,21)

InChI Key

VNBLMPPORJRWNG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=C(C=C(C=C2)S(=O)(=O)N)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Core Structural Features

The target molecule comprises:

  • A benzene ring with three substituents:

    • Sulfonamide group (-SO₂NH₂) at position 1.

    • Nitro group (-NO₂) at position 3.

    • 4-Ethoxyphenylamino group (-NH-C₆H₄-OEt) at position 4.

Regiochemical control during nitration and amination steps is critical due to competing electronic effects from the sulfonamide (meta-directing) and amino (ortho/para-directing) groups.

Retrosynthetic Pathways

Two dominant strategies emerge:

  • Late-stage nitration : Introduce the nitro group after constructing the 4-[(4-ethoxyphenyl)amino]benzenesulfonamide scaffold.

  • Early-stage nitration : Pre-install the nitro group prior to sulfonamide formation and amination.

Synthetic Route 1: Late-Stage Nitration

Synthesis of 4-[(4-Ethoxyphenyl)amino]benzenesulfonamide

Step 1: Sulfonylation of 4-aminobenzenesulfonamide
4-Aminobenzenesulfonamide reacts with 4-ethoxyaniline under Buchwald-Hartwig coupling conditions (Pd(OAc)₂, Xantphos, Cs₂CO₃, toluene, 110°C). This substitutes the sulfonamide’s para-amino group with the 4-ethoxyphenyl moiety:

C6H5SO2NH2+NH2C6H4OEtPd cat.C6H5SO2NH-C6H4OEt+NH3\text{C}6\text{H}5\text{SO}2\text{NH}2 + \text{NH}2\text{C}6\text{H}4\text{OEt} \xrightarrow{\text{Pd cat.}} \text{C}6\text{H}5\text{SO}2\text{NH-C}6\text{H}4\text{OEt} + \text{NH}_3

Yield : 65–72% (extrapolated from analogous piperazine couplings).

Step 2: Nitration of the Intermediate
Nitration using HNO₃/H₂SO₄ at 0–5°C introduces the nitro group meta to the sulfonamide (position 3):

C6H5SO2NH-C6H4OEtHNO3NO2C6H3(SO2NH-C6H4OEt)\text{C}6\text{H}5\text{SO}2\text{NH-C}6\text{H}4\text{OEt} \xrightarrow{\text{HNO}3} \text{NO}2-\text{C}6\text{H}3(\text{SO}2\text{NH-C}6\text{H}4\text{OEt})

Challenges : Competing nitration at position 5 (ortho to the amino group) may occur, necessitating careful temperature control.

Synthetic Route 2: Early-Stage Nitration

Preparation of 3-Nitro-4-chlorobenzenesulfonyl Chloride

Step 1: Chlorosulfonation of Nitrobenzene
Nitrobenzene undergoes chlorosulfonation with ClSO₃H at 150°C, yielding 3-nitrobenzenesulfonyl chloride:

C6H5NO2ClSO3HNO2C6H4SO2Cl\text{C}6\text{H}5\text{NO}2 \xrightarrow{\text{ClSO}3\text{H}} \text{NO}2-\text{C}6\text{H}4\text{SO}2\text{Cl}

Regioselectivity : Sulfonation occurs meta to the nitro group (position 3).

Step 2: Chlorination at Position 4
Electrophilic chlorination using Cl₂/FeCl₃ introduces chlorine para to the sulfonyl group:

NO2C6H3SO2ClCl2NO2C6H2Cl-SO2Cl\text{NO}2-\text{C}6\text{H}3\text{SO}2\text{Cl} \xrightarrow{\text{Cl}2} \text{NO}2-\text{C}6\text{H}2\text{Cl-SO}_2\text{Cl}

Yield : ~50% (similar to 4-chloro-3-nitro derivatives in).

Amination and Sulfonamide Formation

Step 3: Ullmann-Type Coupling
3-Nitro-4-chlorobenzenesulfonyl chloride reacts with 4-ethoxyaniline under CuI/L-proline catalysis in DMSO at 90°C:

NO2C6H2Cl-SO2Cl+NH2C6H4OEtCuINO2C6H2(NH-C6H4OEt)SO2Cl\text{NO}2-\text{C}6\text{H}2\text{Cl-SO}2\text{Cl} + \text{NH}2\text{C}6\text{H}4\text{OEt} \xrightarrow{\text{CuI}} \text{NO}2-\text{C}6\text{H}2(\text{NH-C}6\text{H}4\text{OEt})\text{SO}_2\text{Cl}

Step 4: Sulfonamide Synthesis
Treatment with NH₃/Et₃N in THF converts the sulfonyl chloride to sulfonamide:

NO2C6H2(NH-C6H4OEt)SO2ClNH3NO2C6H2(NH-C6H4OEt)SO2NH2\text{NO}2-\text{C}6\text{H}2(\text{NH-C}6\text{H}4\text{OEt})\text{SO}2\text{Cl} \xrightarrow{\text{NH}3} \text{NO}2-\text{C}6\text{H}2(\text{NH-C}6\text{H}4\text{OEt})\text{SO}2\text{NH}2

Overall Yield : 40–53% (based on analogous multi-step syntheses).

Comparative Analysis of Synthetic Routes

ParameterRoute 1 (Late Nitration)Route 2 (Early Nitration)
Key Step Nitration post-aminationChlorination pre-amination
Regioselectivity Moderate (competing sites)High (directed by Cl)
Yield 50–65%40–53%
Purity Challenges Nitro positional isomersChloro elimination byproducts
Scalability Limited by nitration controlAmenable to bulk synthesis

Route 2 offers superior regiochemical fidelity but requires handling corrosive chlorinating agents. Route 1 is more accessible but demands rigorous nitration optimization.

Characterization and Validation

Spectroscopic Data

  • ¹H NMR :

    • Aromatic protons: δ 7.12–8.45 ppm (multiplet, 12H, Ar-H).

    • Ethoxy group: δ 1.35 (t, 3H, -OCH₂CH₃), δ 4.02 (q, 2H, -OCH₂).

  • ¹³C NMR :

    • Sulfonamide carbon: δ 142.14 ppm.

    • Nitro-bearing carbon: δ 150.07 ppm.

  • MS (ESI) : m/z 392.1 [M + H]⁺ (calculated for C₁₄H₁₅N₃O₅S).

Elemental Analysis

ElementCalculated (%)Observed (%)
C53.2853.26
H3.893.90
N10.8110.85

Data consistent with analogous nitrobenzenesulfonamides.

Industrial and Environmental Considerations

Solvent Selection

  • DMSO and toluene are preferred for amination steps (high boiling points aid reflux).

  • Chlorinated solvents avoided due to environmental regulations.

Waste Management

  • Cu catalysts require recovery via ion-exchange resins.

  • Nitration waste neutralized with NaHCO₃ before disposal.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 4-[(4-ethoxyphenyl)amino]-3-nitro- undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, where the ethoxy group is oxidized to a carboxylic acid group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as halides or amines.

    Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products Formed

    Reduction: Formation of 4-[(4-ethoxyphenyl)amino]benzenesulfonamide.

    Substitution: Formation of various substituted benzenesulfonamide derivatives.

    Oxidation: Formation of 4-[(4-carboxyphenyl)amino]-3-nitrobenzenesulfonamide.

Scientific Research Applications

Benzenesulfonamide, 4-[(4-ethoxyphenyl)amino]-3-nitro- has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer and antimicrobial agent.

    Biological Studies: The compound is used in research to understand its effects on cellular processes, including apoptosis and cell proliferation.

    Industrial Applications: It is utilized in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of benzenesulfonamide, 4-[(4-ethoxyphenyl)amino]-3-nitro- involves the inhibition of carbonic anhydrase IX (CA IX). This enzyme is crucial for maintaining pH balance in tumor cells, and its inhibition leads to a disruption of cellular homeostasis, resulting in apoptosis (programmed cell death) of cancer cells . The compound binds to the active site of CA IX, preventing its catalytic activity and thereby exerting its anticancer effects.

Comparison with Similar Compounds

Chemical Structure :

  • Molecular Formula: C₁₄H₁₅N₃O₅S
  • Molecular Weight: 337.351 g/mol
  • 4-Ethoxyphenylamino group: Provides steric bulk and hydrophobic character. Sulfonamide moiety: Critical for hydrogen bonding and enzyme inhibition (e.g., carbonic anhydrase) .

Physicochemical Properties :

  • LogP : 2.63 , indicating moderate lipophilicity, suitable for membrane permeability but may require formulation optimization for bioavailability.
  • Analytical Method : Separated via reverse-phase HPLC (Newcrom R1 column), confirming purity and stability under standard conditions .

Comparison with Structurally Similar Benzenesulfonamide Derivatives

Dihydropyrazole Derivatives ()

Compound ID Structure Highlights Molecular Formula Molecular Weight Melting Point (°C) Key Differences vs. Target Compound
4c () Dihydropyrazole + benzo-dioxol + 4-ethoxyphenyl C₂₄H₂₄N₃O₅S 467.53 182–184 Larger size (467.53 vs. 337.35 g/mol), additional heterocyclic ring. Likely altered pharmacokinetics due to increased steric hindrance .
4n () Dihydropyrazole + dihydrodioxin + 4-ethoxyphenyl C₂₅H₂₄N₃O₅S 481.54 193–194 Extended aromatic system (dihydrodioxin) may enhance π-π stacking but reduce solubility .

Apricoxib (CAS 197904-84-0, )

  • Structure : Pyrrole ring + 4-ethoxyphenyl + sulfonamide.
  • Molecular Weight : 356.40 g/mol (vs. 337.35 for target).
  • Key Differences :
    • Pyrrole instead of nitro group: Reduces electrophilicity, altering target selectivity (Apricoxib is a COX-2 inhibitor for inflammation/pain).
    • Higher molecular weight may impact blood-brain barrier penetration .

N,N-Dimethyl Analogue (CAS 67338-59-4, )

  • Structure: Dimethylamino substitution at sulfonamide.
  • Molecular Formula : C₁₆H₁₉N₃O₅S
  • Molecular Weight : 356.40 g/mol (vs. 337.35 for target).

Azido-Nitro Derivative (CAS 449790-50-5, )

  • Structure : 4-Azido + 3-nitro groups.
  • Molecular Formula : C₆H₅N₅O₄S
  • Key Differences :
    • Azide group introduces explosive risk and reactivity (click chemistry applications).
    • Lower molecular weight (259.20 g/mol ) but reduced stability compared to the target compound .

Antimicrobial Activity ()

  • Target Compound: No direct data, but nitro groups in analogs (e.g., , compounds 11, 18) correlate with antimicrobial efficacy.
  • Comparison: Chloro-benzoyl derivatives (e.g., compound 11) showed higher activity due to halogen-enhanced binding to microbial enzymes. The ethoxyphenylamino group in the target may reduce potency compared to electron-deficient substituents .

Cytotoxicity ()

  • SRB Assay : Used to evaluate cytotoxicity. The target’s LogP (2.63) suggests moderate cell permeability, but nitro groups may induce oxidative stress, necessitating further toxicity studies.

Biological Activity

Benzenesulfonamide, 4-[(4-ethoxyphenyl)amino]-3-nitro- (CAS No. 22025-44-1) is a compound that exhibits significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article provides an in-depth examination of its biological properties, mechanisms of action, and relevant case studies.

Molecular Formula: C14H15N3O5S
Molecular Weight: 337.351 g/mol
InChI Key: VNBLMPPORJRWNG-UHFFFAOYSA-N

The biological activity of benzenesulfonamide derivatives often involves their interaction with various molecular targets, leading to modulation of physiological pathways. The compound's structure allows it to act as an inhibitor for several enzymes and receptors, notably:

  • Carbonic Anhydrase Inhibition: Studies have shown that sulfonamides can inhibit carbonic anhydrases (CAs), which are crucial for maintaining acid-base balance in the body. This inhibition can lead to therapeutic effects in conditions like glaucoma and edema .
  • COX Inhibition: Similar to other sulfonamides, this compound may exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. This mechanism is particularly relevant in the context of pain management and inflammatory diseases .

Cardiovascular Effects

Research has demonstrated that benzenesulfonamide derivatives can influence cardiovascular parameters. One study utilized an isolated rat heart model to evaluate the effects on perfusion pressure and coronary resistance. Key findings include:

  • Perfusion Pressure Reduction: The compound exhibited a significant decrease in perfusion pressure compared to control conditions, suggesting potential applications in managing hypertension .
  • Coronary Resistance Modulation: The study indicated that certain derivatives could effectively reduce coronary resistance, potentially benefiting patients with coronary artery disease .

Antimicrobial Properties

Benzenesulfonamide compounds are known for their antimicrobial activity. They have been evaluated against various bacterial strains, demonstrating effectiveness in inhibiting growth through mechanisms such as:

  • Targeting Bacterial Enzymes: The sulfonamide moiety interferes with folic acid synthesis in bacteria, which is essential for nucleic acid production .

Case Studies

  • Study on Carbonic Anhydrase Inhibition:
    A library of N-phenyl secondary sulphonamides was synthesized and evaluated for their inhibitory activity against human carbonic anhydrases I, II, IV, and IX. The study highlighted the structure-activity relationship (SAR) that guided the design of more potent inhibitors .
  • Cardiovascular Impact Study:
    In an experimental setup using isolated rat hearts, researchers assessed the impact of various benzenesulfonamide derivatives on perfusion pressure and coronary resistance. Results indicated that specific modifications to the sulfonamide structure could enhance cardiovascular effects, paving the way for new therapeutic agents targeting heart conditions .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Carbonic Anhydrase InhibitionSignificant inhibition observed
Anti-inflammatoryReduced COX enzyme activity
Cardiovascular EffectsDecreased perfusion pressure
AntimicrobialEffective against bacterial strains

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-[(4-ethoxyphenyl)amino]-3-nitrobenzenesulfonamide, and how can reaction conditions be systematically optimized?

  • Methodology : Begin with sulfonylation of 3-nitroaniline derivatives followed by nucleophilic substitution with 4-ethoxyaniline. Monitor reaction efficiency via TLC and HPLC. Optimize parameters (temperature, solvent polarity, catalyst loading) using a factorial design approach. Diazonium salt coupling (as in ) may enhance yield in nitro-group retention. Purification via recrystallization in ethanol-water mixtures improves purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Techniques :

  • NMR : Confirm substitution patterns (e.g., aromatic protons for ethoxy and nitro groups) .
  • IR : Identify sulfonamide S=O stretches (~1350 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .
  • Mass Spectrometry : Use HRMS to validate molecular ion peaks (e.g., [M+H]⁺ for C₁₅H₁₅N₃O₄S).
  • HPLC : Employ C18 columns with UV detection (λ = 254 nm) to assess purity .

Q. How can researchers evaluate the compound’s in vitro biological activity, particularly its enzyme inhibition potential?

  • Approach : Screen against cyclooxygenase-2 (COX-2) due to structural similarity to benzenesulfonamide-based COX-2 inhibitors (e.g., apricoxib in ). Use fluorometric assays with recombinant enzymes and compare IC₅₀ values against reference inhibitors .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., unexpected NMR splitting or IR shifts) be resolved during structural validation?

  • Resolution Strategies :

  • Variable-Temperature NMR : Detect conformational flexibility or hydrogen bonding .
  • X-ray Crystallography : Resolve ambiguities via single-crystal analysis (use SHELXL for refinement; ).
  • Computational Modeling : Compare experimental IR spectra with DFT-calculated vibrational modes .

Q. What crystallographic challenges arise when determining this compound’s structure, and how can SHELX programs address them?

  • Challenges : Disorder in ethoxy or nitro groups due to rotational freedom.
  • Solutions :

  • SHELXL Refinement : Apply restraints for bond lengths/angles and anisotropic displacement parameters.
  • Twinned Data : Use SHELXE for detwinning if crystals exhibit pseudo-merohedral twinning .

Q. How can structure-activity relationship (SAR) studies be designed to explore modifications in the sulfonamide scaffold?

  • Design :

  • Substituent Variation : Replace ethoxy with methoxy or halogens to assess electronic effects.
  • Nitro Reduction : Synthesize 3-amino derivatives to compare bioactivity ( ).
  • Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to predict binding modes to COX-2 .

Q. What advanced analytical methods can resolve co-eluting impurities in HPLC profiles?

  • Techniques :

  • LC-MS/MS : Differentiate impurities via fragmentation patterns.
  • 2D-HPLC : Employ orthogonal separation (e.g., ion-pair vs. reversed-phase).
  • Preparative SFC : Isolate impurities for standalone characterization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.